4-phenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide
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Overview
Description
The compound “4-phenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide” is a complex organic molecule. It contains a thiazolo[3,2-a]pyrimidine core, which is a bicyclic system containing a thiazole ring fused with a pyrimidine ring . This core is substituted with various groups including a phenyl group and a butanamide group .
Molecular Structure Analysis
The molecular structure of this compound would be expected to be quite complex due to the presence of multiple rings and functional groups. The thiazolo[3,2-a]pyrimidine core would likely contribute significant rigidity to the structure .Scientific Research Applications
Antimicrobial and Antifungal Applications
4-phenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide and its derivatives have been explored for their antimicrobial and antifungal properties. Research indicates that certain derivatives exhibit moderate antimicrobial activity, highlighting their potential in addressing bacterial infections. For instance, compounds synthesized using this chemical structure have demonstrated effectiveness against various bacterial strains, suggesting their utility in developing new antimicrobial agents (Farag et al., 2009; Raval et al., 2012).
Herbicidal Activity
Derivatives of this compound have shown potential in the agricultural sector, particularly in herbicidal applications. Studies indicate that these compounds can provide selective herbicidal activity against specific crops, offering a promising avenue for the development of targeted weed management solutions. This selective action supports agricultural productivity by mitigating the impact of weeds on crop growth without harming the crops themselves (Liu & Shi, 2014).
Future Directions
The thiazolo[3,2-a]pyrimidine core of this compound is found in many biologically active compounds . Therefore, “4-phenyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butanamide” could potentially be of interest in the development of new pharmaceuticals or other biologically active compounds .
properties
IUPAC Name |
4-phenyl-N-(2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-12-17(18(24)22-13(2)14(3)25-19(22)20-12)21-16(23)11-7-10-15-8-5-4-6-9-15/h4-6,8-9H,7,10-11H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUATVYCCBSFKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=C(SC2=N1)C)C)NC(=O)CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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